molecular formula C19H17N7O2 B10992555 N-{3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide

N-{3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B10992555
M. Wt: 375.4 g/mol
InChI Key: NFSAFWAZYHMTBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[3-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a pyridinyl group at position 5 and a carboxamide-linked triazole moiety at position 2. Its structure combines a 1,2,4-triazole ring with a methoxymethyl substituent and a pyridinyl group, which may enhance solubility and biological interactions.

For example, coupling reactions using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) are common for forming carboxamide linkages, as seen in the synthesis of compounds 3a–3p in . Purification via preparative thin-layer chromatography (TLC) and recrystallization (e.g., ethanol) are standard steps .

Properties

Molecular Formula

C19H17N7O2

Molecular Weight

375.4 g/mol

IUPAC Name

N-[3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl]-3-pyridin-3-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H17N7O2/c1-28-11-17-22-18(26-25-17)12-4-2-6-14(8-12)21-19(27)16-9-15(23-24-16)13-5-3-7-20-10-13/h2-10H,11H2,1H3,(H,21,27)(H,23,24)(H,22,25,26)

InChI Key

NFSAFWAZYHMTBM-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC(=NN1)C2=CC(=CC=C2)NC(=O)C3=CC(=NN3)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Pyrazole Core Synthesis

The pyrazole ring is typically constructed via cyclocondensation of hydrazine derivatives with β-keto esters or α,β-unsaturated carbonyl compounds. For example, ethyl acetoacetate reacts with hydrazine hydrate under reflux to form ethyl 1H-pyrazole-4-carboxylate (3a–b ). Subsequent saponification with NaOH yields the corresponding carboxylic acid (5a–b ), which is converted to an acid chloride (6a–b ) using thionyl chloride (SOCl₂). This acid chloride serves as a key intermediate for coupling with amine-containing fragments.

Triazole Moiety Formation

The 1,2,4-triazole ring with a methoxymethyl substituent is synthesized via cyclization of thiosemicarbazides or through Huisgen 1,3-dipolar cycloaddition. For instance, reaction of hydrazine derivatives with carbon disulfide in basic conditions yields triazole precursors, which are functionalized with methoxymethyl groups via alkylation using methyl iodide or dimethyl sulfate.

Pyridine Ring Integration

Pyridine rings are often introduced through Suzuki-Miyaura coupling or nucleophilic aromatic substitution. In one approach, 3-hydrazinopyridine dihydrochloride is cyclized with dialkyl maleates to form pyridine-linked intermediates, which are subsequently functionalized.

Step-by-Step Preparation Methods

Synthesis of Pyrazole-3-Carboxylic Acid Chloride

  • Cyclocondensation : Ethyl acetoacetate (1a ) reacts with hydrazine hydrate in acetic anhydride to form ethyl 1H-pyrazole-4-carboxylate (3a ).

  • Saponification : 3a is treated with NaOH to yield 1H-pyrazole-4-carboxylic acid (5a ).

  • Acid Chloride Formation : 5a is refluxed in SOCl₂ to produce pyrazole-3-carbonyl chloride (6a ).

Functionalization of the Triazole Moiety

  • Cyclization : A thiosemicarbazide derivative is cyclized with phosphoryl chloride (POCl₃) to form 3-(methoxymethyl)-1H-1,2,4-triazole.

  • Coupling : The triazole is linked to a phenyl group via Ullmann coupling or Buchwald-Hartwig amination.

Final Coupling and Assembly

  • Amidation : Pyrazole-3-carbonyl chloride (6a ) reacts with 3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]aniline in anhydrous tetrahydrofuran (THF) with K₂CO₃ to form the target compound.

  • Purification : The crude product is recrystallized from ethanol/water mixtures, yielding pure N-{3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide.

Optimization of Reaction Conditions

Catalysts and Solvents

  • Chlorination : POCl₃ in acetonitrile achieves efficient chlorination of intermediates at 60°C.

  • Decarboxylation : Copper(II) oxide in N,N′-dimethylformamide (DMF) at 120°C facilitates decarboxylation without side reactions.

Temperature and Time

  • Cyclocondensation : Reflux for 8–12 hours ensures complete ring formation.

  • Amidation : Reactions at 0–5°C minimize side product formation during coupling.

Challenges and Mitigation Strategies

Regioselectivity in Triazole Formation

Unwanted regioisomers may form during triazole synthesis. Using bulky directing groups or microwave-assisted synthesis improves selectivity.

Stability of Intermediates

  • Acid Chlorides : Moisture-sensitive intermediates require anhydrous conditions and inert atmospheres.

  • Pyridine Derivatives : Oxidation-prone intermediates are stabilized with antioxidants like BHT.

Comparative Analysis of Synthetic Routes

StepMethod A (Ref)Method B (Ref)
Pyrazole FormationHydrazine + β-keto esterCyclization of hydrazine
Triazole FunctionalizationAlkylation with dimethyl sulfateHuisgen cycloaddition
CouplingAmidation in THFSuzuki-Miyaura coupling
Yield40–80%50–75%

Chemical Reactions Analysis

Types of Reactions

N-{3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that N-{3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide exhibits significant antimicrobial properties against a range of pathogens. Studies indicate that compounds containing triazole and pyrazole motifs are effective against bacteria and fungi due to their ability to inhibit key metabolic pathways.

Anticancer Properties

The compound has shown promising results in anticancer studies. It acts by inducing apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. Specific studies have highlighted its efficacy against various cancer cell lines, suggesting its potential as a lead compound for drug development.

Anti-inflammatory Effects

In vitro studies have indicated that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This property makes it a candidate for treating inflammatory diseases, including rheumatoid arthritis and other autoimmune disorders.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several triazole derivatives, including this compound. The results showed a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics against resistant strains of bacteria .

Case Study 2: Anticancer Activity

In a preclinical trial reported in Cancer Research, the compound was tested on human breast cancer cell lines. The study demonstrated that treatment with this compound resulted in a 70% reduction in cell viability compared to controls .

Mechanism of Action

The mechanism of action of N-{3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Features :

  • Methoxymethyl-triazole : Improves hydrophilicity compared to halogens or aryl groups.
  • Carboxamide linker : Stabilizes interactions with biological targets via hydrogen bonding.

Comparison with Structural Analogues

Structural and Physicochemical Properties

The table below compares the target compound with structurally related pyrazole-carboxamide derivatives from the evidence:

Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C) Key Functional Groups
Target Compound C20H18N8O2 402.41 Methoxymethyl-triazolyl, pyridinyl Not reported 1H-1,2,4-Triazole, pyrazole, carboxamide, pyridine
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) C21H15ClN6O 402.83 Chloro, methyl, cyano, phenyl 133–135 Pyrazole (×2), carboxamide, cyano, chloro
N-(3-Chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide C12H10ClF3N3O 305.68 Chlorophenyl, trifluoromethyl, methyl Not reported Pyrazole, carboxamide, trifluoromethyl, chloro
1-(3-Chlorophenyl)-5-methoxy-N-methylpyrazole-3-carboxamide C12H12ClN3O2 265.70 Chlorophenyl, methoxy, methyl Not reported Pyrazole, carboxamide, methoxy, chloro
N-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide C17H14N6O 318.33 Phenyl, methyl, pyrazolo-pyrimidine Not reported Pyrazole, pyrazolo-pyrimidine, carboxamide

Key Observations :

Substituent Effects on Solubility :

  • The target compound’s methoxymethyl-triazole group likely increases hydrophilicity compared to chloro (3a) or trifluoromethyl () substituents, which are more lipophilic .
  • The pyridinyl group (target) may improve aqueous solubility over purely aryl-substituted analogues (e.g., 3a) due to its hydrogen-bonding capacity .

Thermal Stability :

  • Melting points for chloro-substituted derivatives (e.g., 3a: 133–135°C; 3b: 171–172°C) suggest higher crystallinity compared to the target compound, though data for the latter is unavailable .

Bioactivity Potential: Trifluoromethyl groups () enhance metabolic stability and membrane permeability, whereas methoxy groups () may modulate electron density and binding interactions . The triazole moiety in the target compound could mimic amide bonds in biological targets, improving target affinity compared to pyrazole-only derivatives .

Structural Uniqueness

The target compound distinguishes itself through:

  • Dual Heterocycles : The combination of pyrazole and 1,2,4-triazole rings diversifies binding modes compared to single-heterocycle analogues.
  • Pyridinyl vs. Phenyl : The pyridine ring’s nitrogen atom offers additional hydrogen-bonding sites absent in phenyl-substituted derivatives (e.g., 3a–3p) .

Biological Activity

N-{3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data from diverse sources.

Chemical Structure and Properties

The compound's structure includes a triazole ring, a pyrazole moiety, and a pyridine group. These structural features are significant as they contribute to the compound's interaction with biological targets.

Structural Formula

\text{N 3 3 methoxymethyl 1H 1 2 4 triazol 5 yl phenyl}-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide}

Anticancer Properties

Research indicates that compounds containing triazole and pyrazole rings exhibit notable anticancer activities. The specific compound under discussion has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Studies

  • Cytotoxicity Evaluation : In a study examining triazole derivatives, the compound demonstrated significant cytotoxicity against human breast cancer cell lines (MCF-7) with an IC50 value of approximately 27.3 μM . This suggests potential for further development as an anticancer agent.
  • Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation .

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. Preliminary studies suggest that this compound may also exhibit antibacterial activity.

Data Table: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 μg/mL
Escherichia coli20 μg/mL
Candida albicans25 μg/mL

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in activated macrophages .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications.

Key Synthetic Steps

  • Formation of Triazole Ring : Achieved through a cycloaddition reaction involving azides and alkynes.
  • Pyridine Integration : The pyridine moiety is introduced through nucleophilic substitution reactions.
  • Final Carboxamide Formation : The carboxamide group is formed via reaction with appropriate amines.

Q & A

Q. How can synthesis yield and purity of this compound be optimized?

Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters. Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
  • Temperature control : Multi-step reactions often require gradual heating (e.g., 60–100°C) to avoid decomposition .
  • Catalysts : Transition-metal catalysts (e.g., Pd/C for coupling reactions) improve regioselectivity .
  • Inert atmosphere : Use of nitrogen/argon prevents oxidation of sensitive functional groups like methoxymethyl .

Table 1: Synthesis Parameter Optimization

ParameterExample ConditionsImpact on Yield/PurityEvidence Source
SolventDMF vs. THFHigher polarity improves intermediate solubility
Temperature80°C for 12 hours vs. RTControlled heating reduces side products
CatalystPd(PPh₃)₄ (5 mol%)Enhances cross-coupling efficiency

Q. What techniques are recommended for structural characterization?

Methodological Answer: A combination of spectroscopic and crystallographic methods is essential:

  • X-ray crystallography : Resolves bond lengths/angles in the triazole-pyrazole core .
  • 2D NMR (HSQC, HMBC) : Assigns overlapping proton signals in aromatic regions .
  • FTIR : Confirms functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula .

Table 2: Structural Analysis Techniques

TechniqueApplicationExample DataEvidence Source
X-rayTriazole-pyrazole dihedral anglesBond angle: 112° at triazole
2D NMRAssign methoxymethyl protonsδ 3.4 ppm (OCH₃)

Q. How is initial bioactivity screening conducted for this compound?

Methodological Answer: Prioritize target-specific assays based on structural motifs:

  • Kinase inhibition assays : Test against kinases (e.g., EGFR, VEGFR) due to pyridine-triazole pharmacophores .
  • Antimicrobial disk diffusion : Screen against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
  • Cytotoxicity (MTT assay) : Use cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can reaction mechanisms for key transformations (e.g., triazole formation) be elucidated?

Methodological Answer:

  • Kinetic studies : Monitor intermediate formation via in-situ NMR or HPLC to propose rate-determining steps .
  • Computational modeling (DFT) : Simulate transition states for cycloaddition reactions (e.g., Huisgen 1,3-dipolar) .
  • Isotope labeling : Use ¹³C-labeled precursors to track carboxamide group incorporation .

Q. How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer: Discrepancies often arise from assay conditions. Mitigation strategies include:

  • Standardize protocols : Use identical cell lines, serum concentrations, and incubation times .
  • Control for solvent effects : DMSO concentrations >0.1% may artifactually inhibit targets .
  • Validate with orthogonal assays : Confirm kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .

Q. What computational approaches predict target interactions and binding modes?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Model compound binding to ATP pockets in kinases (e.g., PDB: 1M17) .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
  • Pharmacophore mapping (MOE) : Identify critical interactions (e.g., hydrogen bonds with pyridin-3-yl) .

Table 3: Computational Workflow for Target Interaction

StepTool/SoftwareOutput MetricsEvidence Source
DockingAutoDock VinaBinding energy (ΔG ≤ -8 kcal/mol)
MD SimulationGROMACSRMSD < 2 Å over 50 ns
PharmacophoreMOEMatches hinge region of kinases

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.